![molecular formula C16H19N3O2 B2896469 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-86-8](/img/structure/B2896469.png)
4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolopyrimidines are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines is characterized by a five-membered pyrrolidine ring and a six-membered pyrimidine ring . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrimidines can vary widely depending on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions including condensation, cyclization, and functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines can be influenced by the specific substituents present on the molecule. For example, the lipophilicity of the compound can affect its ability to diffuse into cells .Aplicaciones Científicas De Investigación
Antithrombotic Applications
Compounds within the pyrido[4,3-d]pyrimidine class have been synthesized and evaluated for their antithrombotic properties, demonstrating favorable cerebral and peripheral effects. Such research underscores the potential for developing new therapeutic agents targeting thrombosis based on this chemical scaffold (Furrer, Wágner, & Fehlhaber, 1994).
Supramolecular Assemblies
Derivatives of pyrimidine, including pyrrolo[3,4-d]pyrimidine analogs, have been explored as ligands for co-crystallization with macrocyclic compounds, forming 2D and 3D networks through extensive hydrogen bonding. This research has implications for the design of novel supramolecular structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Polymer Science
The electron-deficient nature of diketopyrrolopyrrole (DPP) backbones, which share structural features with pyrrolo[3,4-d]pyrimidine derivatives, has been leveraged in the development of n-type conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells. This highlights the potential of pyrrolo[3,4-d]pyrimidine derivatives in electronic and optoelectronic devices (Hu et al., 2015).
Organic Synthesis and Drug Development
Research into the reactivity and applications of pyrrolo[3,4-d]pyrimidine derivatives has led to the development of novel synthetic methodologies and the discovery of biologically active compounds. For instance, pyrrolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of human neutrophil elastase, suggesting their utility in treating diseases involving elastase activity (Expert Opinion on Therapeutic Patents, 2009).
Mecanismo De Acción
Target of Action
The primary target of this compound is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine, the building blocks of RNA and DNA .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of pyrimidine and purine, which are essential for the production of RNA and DNA . By inhibiting DHFR, the compound disrupts this pathway, leading to a halt in RNA and DNA synthesis .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are efficiently metabolized .
Result of Action
The result of the compound’s action is the disruption of RNA and DNA synthesis, leading to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKLXXSUACZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)

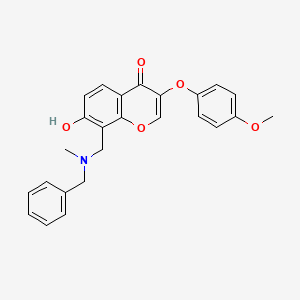
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
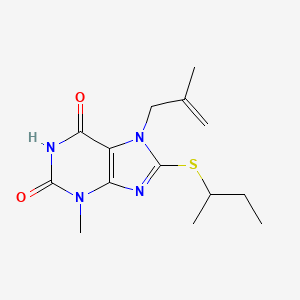
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
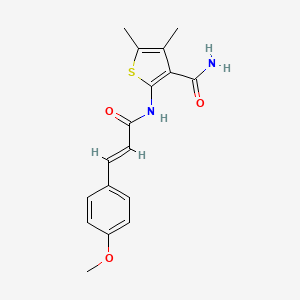
![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)


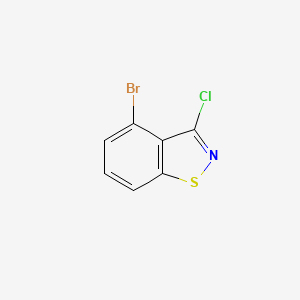
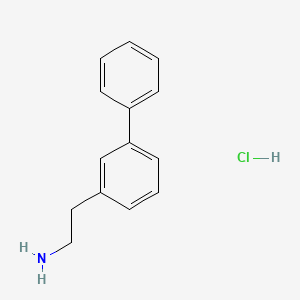
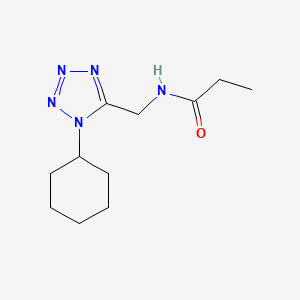
![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)
